

Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Agricultural and Environmental Matrices

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Compound of Interest

Compound Name: *Thiotraniliprole*

Cat. No.: *B15141094*

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Abstract

This application note details a robust and sensitive analytical method for the quantification of **Thiotraniliprole** residues in various matrices, including fruits, vegetables, soil, and water. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities, excellent recovery, and low limits of detection, making it suitable for routine monitoring, regulatory compliance, and research applications in food safety and environmental science.

Introduction

Thiotraniliprole is a novel insecticide belonging to the diamide class, which acts as a ryanodine receptor modulator. Its widespread use in agriculture necessitates reliable and efficient analytical methods to monitor its residues in food commodities and the environment to ensure consumer safety and regulatory compliance. The QuEChERS method has become a standard for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. [1][2][3][4] When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of **Thiotraniliprole** residues. [5][6] This application note provides a detailed protocol for the extraction and analysis of **Thiotraniliprole**, along with validation data to demonstrate its performance.

Principle of the Method

The method is based on a two-step process: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.

- **Sample Preparation (QuEChERS):** The homogenized sample is first extracted with acetonitrile, an organic solvent that is miscible with the water in the sample. A subsequent addition of salts (magnesium sulfate and sodium chloride) induces phase separation, partitioning the **Thiotraniliprole** into the acetonitrile layer.^{[2][4]} The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a primary secondary amine (PSA) sorbent to remove interfering matrix components such as organic acids, sugars, and fatty acids.
- **LC-MS/MS Analysis:** The cleaned extract is injected into an LC-MS/MS system. The analyte is separated from other components on a C18 reversed-phase column and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of **Thiotraniliprole**.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for **Thiotraniliprole** and its analogue Tetraniliprole in various matrices.

Analyte	Matrix	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	LOQ (µg/kg)	LOD (µg/kg)	Reference
Tetraniliprole	Rice	5.16 - 10.29	83.97 - 112.18	2.58 - 15.92	5.16 - 10.29	1.55 - 3.09	[7]
Tetraniliprole	Soil	5.16 - 10.29	83.97 - 112.18	2.58 - 15.92	5.16 - 10.29	1.55 - 3.09	[7]
Tetraniliprole	Water	0.10 (ng/mL)	Not Specified	Not Specified	0.10 (ng/mL)	Not Specified	[8]
Tetraniliprole	Tomato	10, 50, 100	72 - 91	≤ 8.0	Not Specified	Not Specified	[5]
Tetraniliprole	Maize (Leaves & Seeds)	50, 100, 250, 500	> 82	0.35 - 5.63	50	10	[9]

Experimental Protocols

Reagents and Materials

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (≥98%)
- Ammonium acetate
- **Thiotraniliprole** analytical standard (≥98%)
- Magnesium sulfate (anhydrous)
- Sodium chloride

- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) (for highly pigmented samples)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE
- 0.22 μ m syringe filters

Sample Preparation: QuEChERS Protocol

- Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For soil samples, sieve to remove large debris.
- Extraction:
 - Weigh 10 g (\pm 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - For dry samples like cereals, add 10 mL of water and let it soak for 30 minutes.
 - Add 10 mL of acetonitrile to the tube.
 - Cap the tube and shake vigorously for 1 minute.
- Salting-Out:
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
 - Immediately cap and shake vigorously for 1 minute.
 - Centrifuge at \geq 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA.

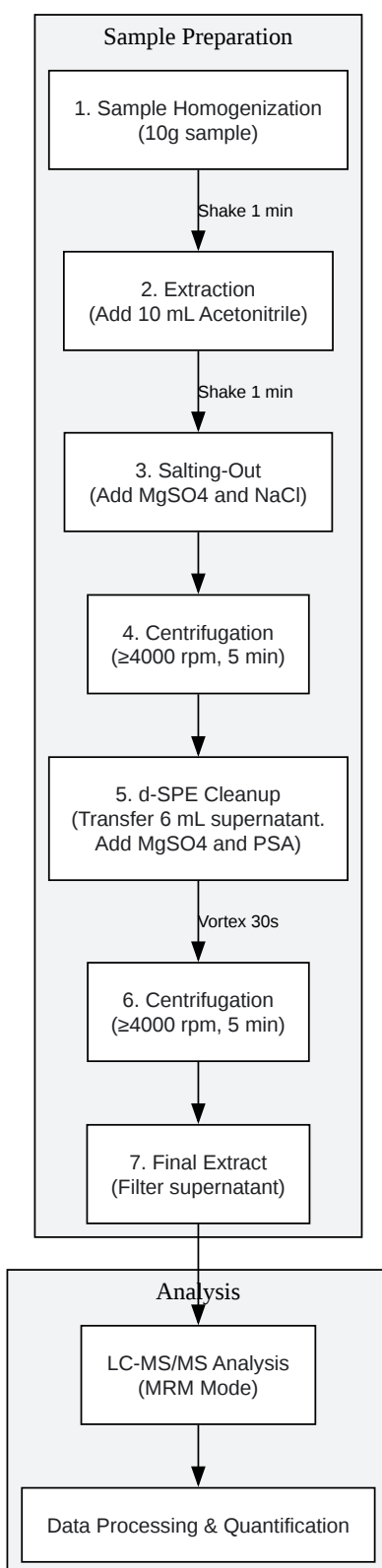
- For samples with high pigment content, 150 mg of GCB can be added. For fatty matrices, 150 mg of C18 can be included.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take a 1 mL aliquot of the cleaned supernatant and filter it through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC System: Agilent 1290 Infinity II or equivalent
- MS System: Agilent 6490 Triple Quadrupole or equivalent
- Column: C18 column (e.g., $2.1 \times 100\ \text{mm}$, $1.8\ \mu\text{m}$)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

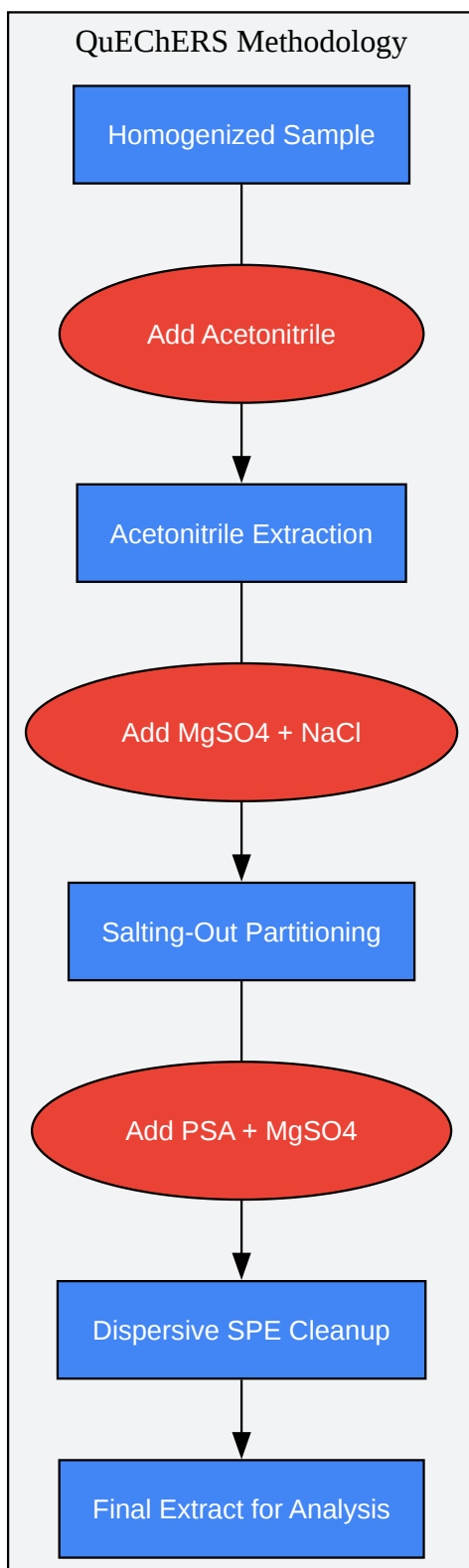
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: To be determined by infusing a standard solution of **Thiotraniliprole**. A typical approach would be to monitor the precursor ion and at least two product ions for quantification and confirmation.

Visualizations



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Caption: Experimental workflow for **Thiotraniliprole** residue analysis.



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Caption: Logical relationship of the QuEChERS methodology steps.

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